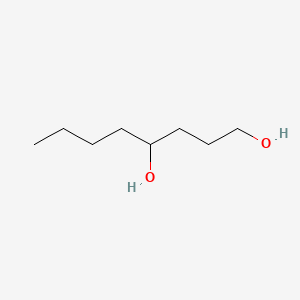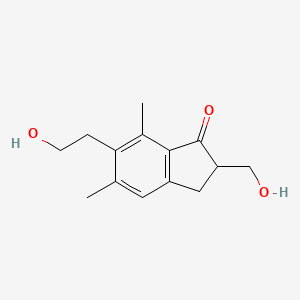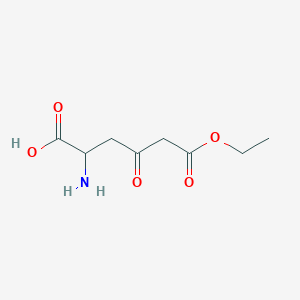![molecular formula C8H17BO2Si B12102835 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- is a chemical compound with the molecular formula C12H25BO2Si and a molecular weight of 240.22 . This compound is part of the dioxaborolane family, which is known for its unique structure featuring a boron atom within a five-membered ring. The presence of the trimethylsilyl group and the propenyl moiety adds to its chemical versatility and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- typically involves the reaction of a boronic acid derivative with a suitable alkene under specific conditions. One common method includes the use of pinacolborane in the presence of a palladium catalyst to facilitate the borylation reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates . This ensures the efficient and scalable production of 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into boranes or other reduced boron-containing species.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborolanes .
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions and borylation processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism by which 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, facilitating various chemical transformations . The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another member of the dioxaborolane family, known for its use in borylation reactions.
Pinacolborane: A boron-containing compound used in hydroboration and borylation reactions.
Bis(pinacolato)diboron: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- stands out due to its unique combination of a dioxaborolane ring with a trimethylsilyl group and a propenyl moiety. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C8H17BO2Si |
|---|---|
Poids moléculaire |
184.12 g/mol |
Nom IUPAC |
[(E)-3-(1,3,2-dioxaborolan-2-yl)prop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C8H17BO2Si/c1-12(2,3)8-4-5-9-10-6-7-11-9/h4,8H,5-7H2,1-3H3/b8-4+ |
Clé InChI |
GYGVFCLOAGUWRB-XBXARRHUSA-N |
SMILES isomérique |
B1(OCCO1)C/C=C/[Si](C)(C)C |
SMILES canonique |
B1(OCCO1)CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)






![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
